methyl 6-hydroxy-2-[(1E,3E)-7-hydroxy-3-methylocta-1,3-dienyl]-1,3-dimethyl-4-oxocyclohex-2-ene-1-carboxylate
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Overview
Description
Methyl 6-hydroxy-2-[(1E,3E)-7-hydroxy-3-methylocta-1,3-dienyl]-1,3-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2-[(1E,3E)-7-hydroxy-3-methylocta-1,3-dienyl]-1,3-dimethyl-4-oxocyclohex-2-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxy and carboxylate groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Methyl 6-hydroxy-2-[(1E,3E)-7-hydroxy-3-methylocta-1,3-dienyl]-1,3-dimethyl-4-oxocyclohex-2-ene-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-2-[(1E,3E)-7-hydroxy-3-methylocta-1,3-dienyl]-1,3-dimethyl-4-oxocyclohex-2-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate
- Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-(3-hydroxy-2-methoxycarbonylphenyl)dodeca-1,3,5,7,9,11-hexaenyl]benzoate
Uniqueness
Methyl 6-hydroxy-2-[(1E,3E)-7-hydroxy-3-methylocta-1,3-dienyl]-1,3-dimethyl-4-oxocyclohex-2-ene-1-carboxylate is unique due to its specific structural features, such as the presence of multiple hydroxy groups and a carboxylate group on a cyclohexene ring.
Properties
CAS No. |
90902-25-3 |
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Molecular Formula |
C19H28O5 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 6-hydroxy-2-[(1E,3E)-7-hydroxy-3-methylocta-1,3-dienyl]-1,3-dimethyl-4-oxocyclohex-2-ene-1-carboxylate |
InChI |
InChI=1S/C19H28O5/c1-12(7-6-8-13(2)20)9-10-15-14(3)16(21)11-17(22)19(15,4)18(23)24-5/h7,9-10,13,17,20,22H,6,8,11H2,1-5H3/b10-9+,12-7+ |
InChI Key |
BLHVPPCTMAQRTP-YQDZKPHZSA-N |
Isomeric SMILES |
CC1=C(C(C(CC1=O)O)(C)C(=O)OC)/C=C/C(=C/CCC(C)O)/C |
SMILES |
CC1=C(C(C(CC1=O)O)(C)C(=O)OC)C=CC(=CCCC(C)O)C |
Canonical SMILES |
CC1=C(C(C(CC1=O)O)(C)C(=O)OC)C=CC(=CCCC(C)O)C |
Synonyms |
1,5-dimethyl-2-hydroxy-4-oxo-6-(2'-hydroxy-6'-methylocta-5',7'-dien-8'-yl)-5-cyclohexene-1-carboxylic acid methyl ester methyl trisporate E trisporic acid methyl este |
Origin of Product |
United States |
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